molecular formula C4H7ClN2O2S B2854543 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride CAS No. 1909335-97-2

2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride

Cat. No. B2854543
CAS RN: 1909335-97-2
M. Wt: 182.62
InChI Key: DIYWZDFJXMHDLU-UHFFFAOYSA-N
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Description

2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1909335-97-2 . It has a molecular weight of 182.63 . The IUPAC name for this compound is 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride is 1S/C4H7ClN2O2S/c1-4(6-7-4)2-3-10(5,8)9/h2-3H2,1H3 . This code provides a way to encode the molecular structure using a short ASCII string.


Physical And Chemical Properties Analysis

2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Sulfonylation and Rearrangement Reactions

Research by Bin et al. (2004) demonstrates the use of alkylsulfonyl chlorides in chemical synthesis, highlighting a potassium hydroxide-mediated novel rearrangement to produce 1-aryl-2-(arylsulfonylmethanesulfonyl)ethanones with regiospecific methyl- and ethylation. This showcases the potential for creating complex sulfonylated structures useful in various applications (Bin et al., 2004).

Glycosylidene Carbenes and Sulfonylation

Mangholz et al. (2003) explored the acylation and sulfonylation of glucosylidenespirodiaziridines, demonstrating a method for the synthesis of glyconolactone hydrazones through sulfonylation. This work contributes to the understanding of carbohydrate modification via sulfonylation, suggesting applications in the synthesis of complex sugar derivatives (Mangholz et al., 2003).

Ionic Liquid-Supported Sulfonyl Azide Synthesis

Muthyala et al. (2012) reported on the synthesis of an ionic liquid-supported sulfonyl azide and its application in diazotransfer reactions, offering a method for producing diazo compounds in high yields. This indicates the role of sulfonyl chlorides in facilitating diazotransfer reactions, which are critical in organic synthesis (Muthyala et al., 2012).

Safe Sulfonylation Techniques

Tanabe et al. (1995) developed a method for the sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride. This technique emphasizes safety and efficiency in sulfonylation reactions, crucial for industrial and laboratory settings (Tanabe et al., 1995).

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(3-methyldiazirin-3-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2O2S/c1-4(6-7-4)2-3-10(5,8)9/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYWZDFJXMHDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride

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